molecular formula C12H13F3N2O2 B7940835 2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid

2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid

Cat. No.: B7940835
M. Wt: 274.24 g/mol
InChI Key: GIHXPFOFDGDJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid is an organic compound that belongs to the class of phenylpiperidines. It consists of a piperidine ring substituted with a trifluoromethyl group and an isonicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid typically involves the reaction of 4-(trifluoromethyl)piperidine with isonicotinic acid. One common method includes the use of transition metal-based catalysts under high-temperature conditions. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C with catalysts like iron fluoride can be employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, including distillation and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may interfere with mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspase pathways, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid is unique due to the presence of both the trifluoromethyl group and the isonicotinic acid moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in various synthetic applications and its efficacy in biological systems .

Properties

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-5-17(6-3-9)10-7-8(11(18)19)1-4-16-10/h1,4,7,9H,2-3,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHXPFOFDGDJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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